An In-depth Technical Guide to the Structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
An In-depth Technical Guide to the Structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. Designed for professionals in research and development, this document delves into the molecular architecture, physicochemical properties, synthesis, and spectroscopic signature of this highly functionalized pyridine derivative.
Executive Summary
2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a halogenated aromatic compound featuring a pyridine core. Its structure is characterized by four chlorine substituents and a methylthio group, which impart distinct chemical properties and potential for further functionalization. This guide will elucidate its structural features through a detailed analysis of its molecular formula, weight, and spectroscopic characteristics. While specific applications in drug development are not extensively documented in public literature, the structural motifs present suggest potential avenues for exploration in medicinal chemistry and agrochemical research, building upon the known bioactivity of related pyridine compounds.
Core Molecular Structure and Physicochemical Properties
2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a distinct chemical entity with the molecular formula C₆H₃Cl₄NS.[1][2] This composition results in a molecular weight of approximately 262.97 g/mol .[1][2] The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is heavily substituted, which significantly influences its electronic properties and reactivity.
Key Structural Features:
-
Pyridine Core: The foundational heterocyclic ring.
-
Tetrachloro Substitution: Four chlorine atoms at positions 2, 3, 5, and 6 of the pyridine ring. This extensive halogenation renders the aromatic ring electron-deficient.
-
Methylthio Group: A -SCH₃ group at the 4-position of the pyridine ring.
A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₄NS | [1][2] |
| Molecular Weight | 262.97 g/mol | [1][2] |
| CAS Number | 22963-62-8 | [3] |
| Canonical SMILES | CSc1c(c(Cl)nc(c1Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | [1] |
| InChIKey | FETMKMGDUQNPLN-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity Insights
The synthesis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine is logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, pentachloropyridine, is highly susceptible to nucleophilic attack, particularly at the 4-position (para to the nitrogen atom).[4] This is due to the electron-withdrawing nature of both the nitrogen heteroatom and the five chlorine substituents, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5][6]
The likely nucleophile for this synthesis is a methyl mercaptide salt, such as sodium thiomethoxide (NaSCH₃). The thiolate anion acts as a potent nucleophile, displacing the chloride ion at the 4-position of the pentachloropyridine ring.
Proposed Synthetic Pathway:
Caption: A generalized workflow for the biological evaluation of novel chemical entities.
Conclusion
2,3,5,6-Tetrachloro-4-(methylthio)pyridine possesses a well-defined structure with a highly substituted, electron-poor pyridine core. Its synthesis is readily conceptualized via nucleophilic aromatic substitution. While experimental data on its properties and applications are scarce, predictive models provide a solid foundation for its characterization. This technical guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated pyridine derivatives.
References
-
NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0254712). Available at: [Link]
-
2,3,5,6-TETRACHLORO-4-(METHYLTHIO)PYRIDINE - gsrs. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
2,3,5,6-Tetrachloropyridine-4-thiol | C5HCl4NS | CID 3034212 - PubChem. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
2,3,5,6-tetrachloro-4-(methylthio)Pyridine,22963-62-8. Available at: [Link]
-
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- | C8H7Cl4NS | CID 87918 - PubChem. Available at: [Link]
- US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents.
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
detail explanation - The Royal Society of Chemistry. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. Available at: [Link]
-
FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]
-
-
13C NMR Spectroscopy. Available at: [Link]
-
-
ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol - Revue Roumaine de Chimie -. Available at: [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]
-
Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine - European Patent Office. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
2,3,5,6-TETRACHLORO-4-(PROPYLTHIO)PYRIDINE - gsrs. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]
-
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Toxicology Excellence for Risk Assessment. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines - MDPI. Available at: [Link]
-
2,3,5,6-Tetrachloro-4-trifluoromethylthiopyridine | C6Cl4F3NS | CID 14568470 - PubChem. Available at: [Link]
-
Pyridine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
- WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents.
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2,3,5,6-tetrachloro-4-(methylthio)pyridine , 99 , 22963-62-8 - CookeChem [cookechem.com]
- 3. 2,3,5,6-tetrachloro-4-(methylthio)pyridine | 22963-62-8 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
